Spectroscopic Profile of Levamlodipine Hydrobromide: A Technical Guide
Spectroscopic Profile of Levamlodipine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Levamlodipine hydrobromide. Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a calcium channel blocker widely used in the management of hypertension and angina.[1] Its efficacy and safety are intrinsically linked to its specific chemical structure and solid-state properties. Spectroscopic analysis is therefore critical for its identification, purity assessment, and quality control throughout the drug development and manufacturing process.
While specific spectroscopic data for the hydrobromide salt of Levamlodipine is not extensively available in publicly accessible literature, this guide presents data from closely related compounds, primarily amlodipine (the racemic mixture) and its besylate salt. This information serves as a robust reference point for the expected spectroscopic behavior of Levamlodipine hydrobromide, given the identical core molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of Levamlodipine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.
Table 1: Representative ¹H NMR Chemical Shifts for the Amlodipine Moiety [2][3][4][5]
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (Ester) | 3.61 | Singlet |
| -CH₃ (Dihydropyridine ring) | 2.29 | Singlet |
| -OCH₂CH₃ (Ester) | 1.15 - 1.18 | Triplet |
| -OCH₂CH₃ (Ester) | 4.06 - 4.10 | Quartet |
| -CH₂- (Aminoethoxy) | 3.25 - 3.27 | Multiplet |
| -CH₂-O- (Aminoethoxy) | 3.80 - 3.82 | Multiplet |
| -CH- (Dihydropyridine ring) | 5.34 | Singlet |
| Aromatic Protons | 7.18 - 7.49 | Multiplet |
| -NH (Dihydropyridine ring) | Varies | Broad Singlet |
| -NH₃⁺ (from Hydrobromide salt) | Varies | Broad Singlet |
Note: The chemical shifts are based on data for amlodipine and its salts in various solvents. The exact values for Levamlodipine hydrobromide may vary slightly.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Table 2: Representative ¹³C NMR Chemical Shifts for the Amlodipine Moiety [4][6]
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| -CH₃ (Ester) | ~51 |
| -CH₃ (Dihydropyridine ring) | ~19 |
| -OCH₂C H₃ (Ester) | ~14 |
| -OC H₂CH₃ (Ester) | ~60 |
| C=O (Ester) | ~165 - 167 |
| Quaternary Carbons (Dihydropyridine ring) | ~103, ~147 |
| -CH- (Dihydropyridine ring) | ~39 |
| Aromatic Carbons | ~123 - 148 |
| -CH₂- (Aminoethoxy) | ~41 |
| -CH₂-O- (Aminoethoxy) | ~70 |
Note: The chemical shifts are based on data for amlodipine and its salts. The exact values for Levamlodipine hydrobromide may differ.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Characteristic FTIR Absorption Bands for the Amlodipine Moiety [7][8][9][10][11]
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine Salt) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium |
| C=O Stretch (Ester) | ~1680 | Strong |
| C=C Stretch (Aromatic/Dihydropyridine) | ~1610, ~1490 | Medium to Strong |
| C-O Stretch (Ester/Ether) | ~1290, ~1100 | Strong |
| C-N Stretch | ~1200 | Medium |
| C-Cl Stretch | ~750 | Strong |
Note: The exact peak positions and intensities can be influenced by the solid-state form and the counter-ion (hydrobromide).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule. For Levamlodipine, electrospray ionization (ESI) is a common technique. The expected protonated molecule [M+H]⁺ for Levamlodipine would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 408.9 g/mol .
Powder X-Ray Diffraction (PXRD)
Experimental Protocols
NMR Spectroscopy
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Sample Preparation: A few milligrams of Levamlodipine hydrobromide are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR Acquisition: Standard pulse sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm).
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¹³C NMR Acquisition: Proton-decoupled pulse sequences are typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
FTIR Spectroscopy
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Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of Levamlodipine hydrobromide is ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry
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Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
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Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The data is acquired over a relevant mass range.
Powder X-Ray Diffraction (PXRD)
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Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, level surface.
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Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is commonly used.
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Data Acquisition: The sample is scanned over a specific range of 2θ angles (e.g., 2° to 40°), with a defined step size and scan speed.
Visualizations
Caption: General workflow for the spectroscopic characterization of a pharmaceutical substance.
Caption: Simplified signaling pathway of Levamlodipine's mechanism of action.[1]
References
- 1. Levamlodipine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 4. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0005018) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. ijpsi.org [ijpsi.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. impactfactor.org [impactfactor.org]
